molecular formula C14H6N6O11S B14504456 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione CAS No. 63114-64-7

2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione

Cat. No.: B14504456
CAS No.: 63114-64-7
M. Wt: 466.30 g/mol
InChI Key: BSCHHZLVNGFZQW-UHFFFAOYSA-N
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Description

2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heterocyclic ring containing nitrogen, sulfur, and oxygen atoms, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione typically involves multi-step organic reactions. One common method includes the nitration of phenyl rings followed by cyclization to form the oxathiadiazine ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione involves its interaction with molecular targets through various pathways. The compound’s nitro groups can participate in redox reactions, while the oxathiadiazine ring can interact with biological macromolecules. These interactions can modulate enzyme activity or alter protein conformation, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(3,5-dinitrophenyl)naphthalene: Similar in structure but lacks the oxathiadiazine ring.

    5-(3,5-dinitrophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxathiadiazine ring.

Uniqueness

2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is unique due to its oxathiadiazine ring, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules, making it valuable in various research and industrial applications.

Properties

CAS No.

63114-64-7

Molecular Formula

C14H6N6O11S

Molecular Weight

466.30 g/mol

IUPAC Name

2,6-bis(3,5-dinitrophenyl)-1,4,3,5-oxathiadiazine 4,4-dioxide

InChI

InChI=1S/C14H6N6O11S/c21-17(22)9-1-7(2-10(5-9)18(23)24)13-15-32(29,30)16-14(31-13)8-3-11(19(25)26)6-12(4-8)20(27)28/h1-6H

InChI Key

BSCHHZLVNGFZQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NS(=O)(=O)N=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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